molecular formula C13H10ClN5O2 B2673270 6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide CAS No. 1356553-54-2

6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2673270
CAS No.: 1356553-54-2
M. Wt: 303.71
InChI Key: BXGFRUATPURBRX-UHFFFAOYSA-N
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Description

6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological processes and pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, enhancing binding affinity. The chlorine atom can form halogen bonds, contributing to the overall stability of the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    6-chloro-N-{[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide: Similar structure but with an additional pyridine ring.

Uniqueness

The uniqueness of 6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide lies in its combination of a furan ring, triazole ring, and pyridine ring, which imparts distinct electronic and steric properties. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-10-4-3-8(6-15-10)13(20)16-7-11-17-12(19-18-11)9-2-1-5-21-9/h1-6H,7H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGFRUATPURBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)CNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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